4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole is a chemical compound that features a benzo[c]isothiazole core substituted with a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a halogenated benzo[c]isothiazole and a boronic ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is catalyzed by a palladium complex and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzo[c]isothiazole core or the dioxaborolane group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[c]isothiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzo[c]isothiazole core .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes or as a ligand in biochemical assays.
Industry: It may be used in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole depends on its specific application. In organic synthesis, the compound acts as a boronic ester, participating in cross-coupling reactions to form carbon-carbon bonds. The molecular targets and pathways involved are typically related to the catalytic cycle of the palladium complex used in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethynylbenzene
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole is unique due to its benzo[c]isothiazole core, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-6-5-7-11-9(10)8-18-15-11/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOPHNQBTCPPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NSC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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